molecular formula C20H18N4O3S2 B4772695 N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide

N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide

Cat. No. B4772695
M. Wt: 426.5 g/mol
InChI Key: KAVWGELJHCDZRB-UHFFFAOYSA-N
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Description

N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide, commonly known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of FST is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. FST has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many tumors and is involved in tumor growth and survival. FST has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and are often overexpressed in cancer.
Biochemical and Physiological Effects:
FST has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. FST has also been shown to have anti-tumor effects by inhibiting the activity of carbonic anhydrase IX and matrix metalloproteinases, as well as by inducing apoptosis in cancer cells. In addition, FST has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for tumor growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FST in lab experiments is its wide range of biological activities. FST has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a useful tool for researchers studying these processes. Another advantage of FST is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of FST is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on FST. One area of interest is its potential use in the treatment of cancer. FST has been shown to have anti-tumor effects in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of inflammatory diseases. FST has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of FST and its potential interactions with other molecules.

Scientific Research Applications

FST has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. FST has also been shown to modulate the activity of various enzymes and proteins, making it an important tool for researchers studying these molecules.

properties

IUPAC Name

N-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c25-29(26,17-10-5-2-6-11-17)21-13-15-28-20-23-22-19(18-12-7-14-27-18)24(20)16-8-3-1-4-9-16/h1-12,14,21H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVWGELJHCDZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide
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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide
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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide
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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide
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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide
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N-(2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethyl)benzenesulfonamide

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